molecular formula C12H6ClN5O5 B2424445 HIF-2α-IN-3 CAS No. 313964-19-1

HIF-2α-IN-3

カタログ番号: B2424445
CAS番号: 313964-19-1
分子量: 335.66
InChIキー: PQZKMXPISWCLCU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HIF-2alpha-IN-3 is a small molecule inhibitor specifically targeting hypoxia-inducible factor 2 alpha. Hypoxia-inducible factor 2 alpha is a transcription factor that plays a crucial role in cellular response to low oxygen levels. By inhibiting hypoxia-inducible factor 2 alpha, HIF-2alpha-IN-3 can modulate various biological processes, including angiogenesis, metabolism, and tumor progression.

作用機序

Target of Action

HIF-2alpha-IN-3 primarily targets Hypoxia-inducible factor 2 alpha (HIF-2α), a transcription factor that plays an essential role in the cellular response to low oxygen . HIF-2α is instrumental in the ability of cells to sense and adapt to changes in oxygen levels . It is involved in regulating hepatic fatty acid β-oxidation and has been identified as a rationale target for metastatic renal cell carcinoma (mRCC) treatment .

Mode of Action

HIF-2alpha-IN-3 interacts with HIF-2α, inhibiting its function. HIF-2α stabilization can occur under normoxia during immunity and inflammation, where it regulates metabolism and can directly regulate the expression of immune genes .

Biochemical Pathways

HIF-2α is involved in several biochemical pathways. It regulates lipid metabolism in alcoholic fatty liver disease through mitophagy . HIF-2α also induces liver steatosis, which promotes the progression of alcoholic fatty liver disease . Moreover, HIF-2α is involved in the regulation of erythropoiesis, essentially driven by renal HIF2α .

Pharmacokinetics

It’s known that hif-2α antagonists like belzutifan have shown encouraging efficacy and good tolerability in sporadic mrcc

Result of Action

The molecular and cellular effects of HIF-2alpha-IN-3 action are primarily through the inhibition of HIF-2α. This can lead to changes in the expression of various genes involved in metabolism, immunity, and inflammation . For example, HIF-2α deficiency leads to excessive activation of the NLRP3 inflammasome in mouse and human primary macrophages upon stimulation .

Action Environment

The action of HIF-2alpha-IN-3 is influenced by environmental factors such as oxygen levels. Hypoxia, or low oxygen levels, is characteristic of the tumor microenvironment and correlates with poor prognosis and therapeutic resistance . Hypoxia leads to the activation of the HIF signaling pathway and stabilization of the HIF-α subunit, driving tumor progression . Therefore, the efficacy and stability of HIF-2alpha-IN-3 could be influenced by the oxygen levels in the environment.

生化学分析

Biochemical Properties

HIF-2alpha-IN-3 interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with prolyl hydroxylase (PHD), a key enzyme that mediates the instability of the alpha chains of HIFs during normoxic conditions . This interaction leads to the ubiquitination and proteasomal degradation of the alpha chains, thereby influencing the stability of HIF dimers .

Cellular Effects

HIF-2alpha-IN-3 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it plays a role in the transition from HIF-1 to HIF-2 during prolonged hypoxia, which is mediated by two mechanisms: the HIF-1 driven increase in the glycolytic pathways that reactivates PHD activity and the much less stable mRNA levels of HIF-1α compared to HIF-2α .

Molecular Mechanism

The molecular mechanism of action of HIF-2alpha-IN-3 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to bind into the PAS-B pocket of HIF-2α, destabilizing the dimerization of HIF-2α and ARNT through allosteric effects .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of HIF-2alpha-IN-3 can change. For instance, it has been observed that the transition from HIF-1 to HIF-2 during prolonged hypoxia is mediated by HIF-2alpha-IN-3, with HIF-2 expression remaining elevated up to 24 hours .

Metabolic Pathways

HIF-2alpha-IN-3 is involved in several metabolic pathways. It interacts with enzymes such as PHD and plays a role in the metabolic reprogramming that favors glycolysis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of HIF-2alpha-IN-3 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common method involves dissolving the drug in dimethyl sulfoxide to create a mother liquor with a concentration of 40 milligrams per milliliter . Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.

Industrial Production Methods: Industrial production of HIF-2alpha-IN-3 involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment, such as high-performance liquid chromatography and mass spectrometry, is essential for monitoring the production process.

化学反応の分析

Types of Reactions: HIF-2alpha-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving HIF-2alpha-IN-3 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of HIF-2alpha-IN-3 depend on the specific reagents and conditions used. These products are typically characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity.

類似化合物との比較

Similar Compounds:

  • Belzutifan
  • Acriflavine
  • Minnelide

Comparison: HIF-2alpha-IN-3 is unique in its specific inhibition of hypoxia-inducible factor 2 alpha, whereas other similar compounds, such as belzutifan, also target hypoxia-inducible factor 2 alpha but may have different binding sites and mechanisms of action . Acriflavine and Minnelide, on the other hand, have broader targets and may inhibit multiple hypoxia-inducible factors or other pathways . This specificity makes HIF-2alpha-IN-3 a valuable tool for studying the distinct roles of hypoxia-inducible factor 2 alpha in various biological processes and for developing targeted therapies.

生物活性

HIF-2alpha-IN-3 is a small molecule inhibitor targeting hypoxia-inducible factor 2 alpha (HIF-2α), a transcription factor that plays a crucial role in cellular responses to hypoxia and is implicated in various cancers, particularly clear cell renal cell carcinoma (ccRCC). This article reviews the biological activity of HIF-2alpha-IN-3, focusing on its mechanisms of action, effects on cellular pathways, and implications for therapeutic applications.

HIF-2α is known to regulate genes involved in angiogenesis, metabolism, and cell survival under low oxygen conditions. HIF-2alpha-IN-3 functions primarily by inhibiting the transcriptional activity of HIF-2α. This inhibition disrupts the expression of downstream target genes such as VEGF , LDHA , and OCT4 , which are critical for tumor growth and survival.

Key Findings

  • Inhibition of Target Genes : Studies have shown that HIF-2alpha-IN-3 effectively reduces the expression of HIF-2α target genes in ccRCC cells, leading to decreased cell proliferation and increased apoptosis .
  • Impact on Tumor Growth : In vivo models demonstrated that treatment with HIF-2alpha-IN-3 resulted in significant tumor regression in ccRCC xenografts. The compound's ability to downregulate HIF-2α target genes was correlated with reduced vascularization and metabolic adaptation in tumors .
  • Cell Death Mechanisms : The inhibition of HIF-2α by HIF-2alpha-IN-3 has been linked to the induction of ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. This was observed in colorectal cancer models where HIF-2α activation sensitized cells to ferroptotic agents .

Case Study 1: Clear Cell Renal Cell Carcinoma

A study involving ccRCC cell lines treated with HIF-2alpha-IN-3 showed a marked reduction in cell viability and proliferation. The compound led to:

  • Decreased Expression of HIF-2α : Quantitative PCR indicated a significant downregulation of HIF-2α mRNA levels.
  • Increased Apoptosis : Flow cytometry analysis revealed increased apoptotic cells in treated groups compared to controls, with elevated levels of cleaved caspase-3 detected through Western blotting .

Case Study 2: Colorectal Cancer Models

In another study, HIF-2alpha-IN-3 was administered to colorectal cancer enteroids with high endogenous levels of HIF-2α. The results indicated:

  • Enhanced Sensitivity to Ferroptosis : Treatment led to increased lipid peroxidation and cell death when combined with ferroptosis activators.
  • Altered Iron Metabolism : Gene expression analysis showed upregulation of iron regulatory proteins, suggesting that HIF-2alpha-IN-3 alters iron homeostasis in these cancer cells .

Data Summary

Study Cancer Type Key Findings Mechanism
ccRCCDecreased viability and proliferationInhibition of HIF-2α target genes
Colorectal CancerIncreased sensitivity to ferroptosisAltered iron metabolism
ccRCC XenograftsTumor regression and reduced vascularizationInhibition of angiogenesis

特性

IUPAC Name

N-(4-chloro-3-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClN5O5/c13-7-2-1-6(5-10(7)17(19)20)14-9-4-3-8-11(16-23-15-8)12(9)18(21)22/h1-5,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZKMXPISWCLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=C(C3=NON=C3C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。